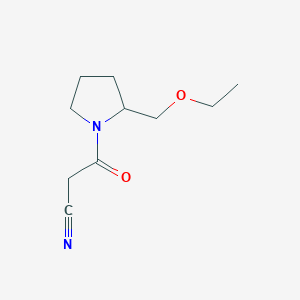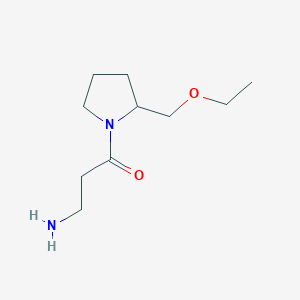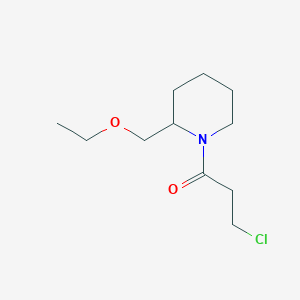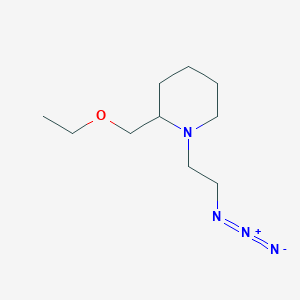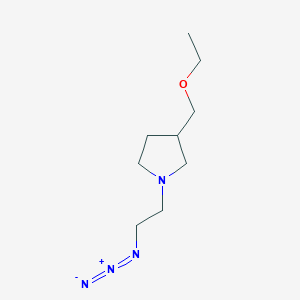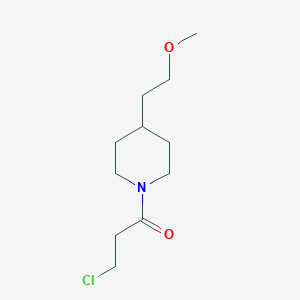
3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one can be analyzed using various spectroscopic techniques. For instance, FTIR and NMR spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to "3-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one" have been synthesized and characterized, showcasing the versatility of piperidine derivatives in chemical synthesis. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized, displaying significant antiarrhythmic and antihypertensive activities. These activities are attributed to their α-adrenolytic properties, influenced by specific substituents on the phenyl ring (Malawska et al., 2002). Moreover, the synthesis of piperidine derivatives has been explored for their potential in enhancing gastrointestinal motility, with some showing promising pharmacological profiles (Sonda et al., 2003).
Pharmacological Effects
Research into the pharmacological effects of compounds structurally related to "this compound" has highlighted their potential in treating various conditions. For example, benzamide derivatives with serotonin 4 (5-HT4) receptor agonist activity have been synthesized to address gastrointestinal motility issues. These compounds, such as 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, demonstrated effectiveness in accelerating gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).
Structural Analysis and Characterization
The structural analysis of piperidine derivatives provides insights into their chemical behavior and interaction potentials. X-ray crystallography has been utilized to elucidate the crystal structures of various piperidine-containing compounds, offering detailed views of their molecular conformations and interactions. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing its crystallization in the monoclinic space group and the chair conformation of its piperidine ring (Benakaprasad et al., 2007).
Properties
IUPAC Name |
3-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMLVCSTSGGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


